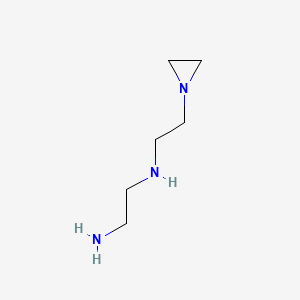

N-(2-Aminoethyl)-1-aziridineethanamine

Descripción general

Descripción

N-(2-Aminoetil)-1-aziridin-etanamina: es un compuesto orgánico que pertenece a la clase de las aziridinas, que son heterociclos de tres miembros que contienen nitrógeno. Este compuesto se caracteriza por la presencia de un anillo aziridínico unido a una cadena de etilamina. Es conocido por su reactividad debido a la estructura anular tensionada, lo que lo convierte en un intermedio valioso en diversas reacciones químicas y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Ruta de la etanolamina: Un método común implica la reacción de etanolamina con epiclorhidrina para formar un intermedio, que luego se trata con amoníaco para producir N-(2-Aminoetil)-1-aziridin-etanamina.

Formación de aziridina: Otro método implica la ciclización de N-(2-cloroetil)etilendiamina en condiciones básicas para formar el anillo aziridínico. Esta reacción se puede llevar a cabo utilizando hidróxido de sodio en un medio acuoso.

Métodos de producción industrial: La producción industrial a menudo implica la síntesis a gran escala del compuesto utilizando la ruta de la etanolamina debido a su rentabilidad y alto rendimiento. El proceso se optimiza para la producción continua, asegurando la calidad y pureza consistentes del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: N-(2-Aminoetil)-1-aziridin-etanamina puede sufrir reacciones de oxidación para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El compuesto se puede reducir para formar aminas más simples utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Debido a la presencia del anillo aziridínico, puede sufrir reacciones de sustitución nucleófila. Por ejemplo, puede reaccionar con haluros de alquilo para formar derivados N-alquilo.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Principales productos formados:

Oxidación: Aminas oxidadas y derivados de aziridina.

Reducción: Aminas primarias y secundarias.

Sustitución: Aziridinas N-alquiladas.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

NAAE functions as an ACE2 inhibitor, a target of interest in managing cardiovascular diseases and viral infections. ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE2, NAAE may prevent the detrimental effects of angiotensin II, such as vasoconstriction and increased vascular resistance, which can lead to myocardial hypertrophy and vascular smooth muscle cell proliferation .

Furthermore, NAAE's interaction with ACE2 may induce conformational changes that hinder the binding of the SARS-CoV spike protein, thereby blocking viral entry into host cells . This dual action makes NAAE a promising candidate for therapeutic development.

Applications in Cardiovascular Disease

Research indicates that NAAE may hold potential in treating various cardiovascular conditions due to its ability to modulate the renin-angiotensin system. The compound has been shown to inhibit ACE2 enzymatic activity effectively, which could be beneficial in conditions characterized by excessive angiotensin II activity .

Case Studies

- In vitro Studies : In laboratory settings, NAAE demonstrated significant inhibition of ACE2 activity with an IC50 value in the micromolar range. This suggests that it could effectively lower blood pressure and mitigate heart failure symptoms by counteracting the effects of angiotensin II .

- Animal Models : Preliminary studies involving animal models have shown that compounds similar to NAAE can reduce myocardial infarction size and improve cardiac function post-injury .

Applications Against Viral Infections

The most notable application of NAAE is its potential role in combating viral infections, particularly those caused by coronaviruses. As a specific inhibitor of ACE2, NAAE has been identified as a candidate for preventing SARS-CoV and SARS-CoV-2 infections.

Case Studies

- SARS-CoV Research : In studies involving SARS-CoV, NAAE was shown to block membrane fusion between SARS-CoV spike protein-expressing cells and ACE2-expressing cells. The compound inhibited cell-cell fusion effectively at concentrations comparable to its ACE2 inhibitory capabilities .

- COVID-19 Implications : Given the structural similarities between SARS-CoV and SARS-CoV-2, researchers have hypothesized that NAAE could also mitigate COVID-19 infectivity. In silico studies have indicated that it possesses a high binding affinity to ACE2, suggesting potential efficacy against SARS-CoV-2 .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mecanismo De Acción

El mecanismo de acción de N-(2-Aminoetil)-1-aziridin-etanamina implica su interacción con nucleófilos debido al anillo aziridínico tensionado. La tensión del anillo lo hace altamente reactivo, lo que le permite formar enlaces covalentes con varios sitios nucleofílicos en moléculas biológicas. Esta reactividad se explota en el diseño de inhibidores enzimáticos y otros compuestos bioactivos.

Comparación Con Compuestos Similares

Compuestos similares:

N-(2-Aminoetil)piperazina: Este compuesto tiene una cadena de etilamina similar pero contiene un anillo de piperazina en lugar de un anillo de aziridina.

N-(2-Aminoetil)morfolina: Similar en estructura pero contiene un anillo de morfolina.

N-(2-Aminoetil)-3-aminopropiltrimetoxisilano: Contiene una cadena más larga y un grupo silano, utilizado en diferentes aplicaciones.

Singularidad: N-(2-Aminoetil)-1-aziridin-etanamina es única debido a su anillo de aziridina, que imparte una tensión de anillo significativa y reactividad. Esto lo hace más reactivo en comparación con sus análogos, lo que permite una gama más amplia de transformaciones químicas y aplicaciones.

Actividad Biológica

N-(2-Aminoethyl)-1-aziridineethanamine, commonly referred to as NAAE, is an experimental compound that has garnered attention for its biological activity, particularly as an inhibitor of angiotensin-converting enzyme 2 (ACE2). This compound has been investigated for its potential therapeutic applications in cardiovascular diseases and viral infections, notably those caused by coronaviruses such as SARS-CoV and SARS-CoV-2.

NAAE is a small molecule characterized by its aziridine structure, which is known for its reactivity and ability to interact with biological macromolecules. The compound was first described in the literature in 2004 and has since been studied for its inhibitory effects on ACE2, an essential regulator in the renin-angiotensin system that plays a critical role in cardiovascular homeostasis .

The mechanism by which NAAE exerts its biological effects involves binding to ACE2, leading to conformational changes that prevent the enzyme from interacting with its natural substrates. This inhibition is particularly significant in the context of viral infections, as ACE2 serves as the entry point for coronaviruses into host cells. By blocking this interaction, NAAE can potentially reduce viral entry and subsequent infection .

Antiviral Activity

NAAE has been shown to inhibit the spike (S) protein-mediated cell fusion of SARS-CoV, with an IC50 value indicating effective inhibition at micromolar concentrations. In vitro studies demonstrated that NAAE could block approximately 50% of cell fusion events mediated by the S protein at a concentration of 0.5 µM . Additionally, molecular docking studies have indicated strong binding affinity to the S protein, suggesting its potential as a therapeutic agent against SARS-CoV-2 .

Table 1: Summary of Biological Activity of NAAE

| Activity Type | Measurement | Result |

|---|---|---|

| ACE2 Inhibition | IC50 | 57 µM |

| Viral Fusion Inhibition | IC50 | 0.5 µM |

| Docking Score | kcal/mol | -23.7 |

Antimicrobial Activity

Beyond its antiviral properties, aziridine derivatives, including NAAE, have shown promising antimicrobial activity. Research indicates that aziridine compounds can exhibit bactericidal effects against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The specific antimicrobial efficacy of NAAE is yet to be fully characterized; however, its structural relatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Inhibition of SARS-CoV : A study highlighted that NAAE effectively inhibited SARS-CoV S protein-mediated cell fusion in human cells expressing ACE2. This finding supports the hypothesis that NAAE could serve as a therapeutic candidate for treating infections caused by coronaviruses .

- ACE2 Enzymatic Activity : In human recombinant ACE2 assays, NAAE was shown to inhibit enzymatic activity significantly. The compound's dual role as both an ACE2 inhibitor and a viral entry blocker positions it uniquely among potential antiviral therapies .

- Comparative Studies : When compared with other known inhibitors of viral entry such as VE607 and SSAA09E2, NAAE exhibited competitive docking scores and bioavailability profiles that suggest it may be a viable candidate for further development in antiviral drug discovery .

Propiedades

IUPAC Name |

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNAQZHMIAKQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177990 | |

| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing these actions from occurring. N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry. | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23435-23-6 | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.